BenchChemオンラインストアへようこそ!

CH7233163

EGFR tyrosine kinase inhibitor drug resistance

Procure CH7233163 as your benchmark fourth-generation EGFR inhibitor. With a 0.28 nM IC50 against Del19/T790M/C797S triple-mutant EGFR and 17.9-fold selectivity over wild-type, it is uniquely suited for validating osimertinib-resistance models and structural studies (PDB 6LUB). This noncovalent, ATP-competitive tool compound enables rigorous profiling of C797S-dependent signaling where covalent TKIs fail.

Molecular Formula C31H34F3N9O3S
Molecular Weight 669.7 g/mol
Cat. No. B10857791
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCH7233163
Molecular FormulaC31H34F3N9O3S
Molecular Weight669.7 g/mol
Structural Identifiers
SMILESCC(C)N1C2=CC(=NC=C2C3=C1C=C(C=C3OCC(F)(F)F)N4CCN(CC4)C)NC5=NC(=NC=C5)C6=CN(N=C6)S(=O)(=O)C7CC7
InChIInChI=1S/C31H34F3N9O3S/c1-19(2)43-24-14-28(38-27-6-7-35-30(39-27)20-15-37-42(17-20)47(44,45)22-4-5-22)36-16-23(24)29-25(43)12-21(41-10-8-40(3)9-11-41)13-26(29)46-18-31(32,33)34/h6-7,12-17,19,22H,4-5,8-11,18H2,1-3H3,(H,35,36,38,39)
InChIKeyKMBMYNDPNVGEFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CH7233163 (EGFR Del19/T790M/C797S Noncovalent Inhibitor) — Core Procurement Specifications and Structural Class Overview


N-[2-(1-cyclopropylsulfonylpyrazol-4-yl)pyrimidin-4-yl]-7-(4-methylpiperazin-1-yl)-5-propan-2-yl-9-[2,2,2-tris(fluoranyl)ethoxy]pyrido[4,3-b]indol-3-amine (designated CH7233163, CAS 2923365-71-1) is a rationally designed small-molecule ATP-competitive inhibitor belonging to the pyrido[4,3-b]indole class [1]. This compound functions as a noncovalent, reversible inhibitor specifically engineered to address EGFR triple mutations (Del19/T790M/C797S) that confer acquired resistance to third-generation covalent EGFR TKIs such as osimertinib [2]. Its molecular architecture integrates a tricyclic pyrido[4,3-b]indole core with a 2,2,2-trifluoroethoxy substituent, a 4-methylpiperazine moiety, and a cyclopropylsulfonyl pyrazol-pyrimidine hinge-binding region, yielding a molecular weight of 669.72 g/mol and molecular formula C31H34F3N9O3S . CH7233163 is available from multiple research suppliers at ≥95% purity for in vitro and in vivo preclinical investigations .

Why CH7233163 Cannot Be Substituted by Alternative EGFR Inhibitors or Pyridoindole Analogs


EGFR inhibitors with superficially similar core scaffolds—including other pyrido[4,3-b]indole derivatives, alternative fourth-generation EGFR TKIs (e.g., BLU-945, BBT-176), or covalent third-generation agents (e.g., osimertinib)—exhibit fundamentally distinct biochemical selectivity profiles, binding modes, and resistance-overcoming capabilities that preclude direct substitution in research or preclinical development workflows [1]. Covalent inhibitors rely on C797 residue accessibility for irreversible bond formation; C797S mutation ablates this mechanism entirely, rendering osimertinib and related agents ineffective (IC50 shifts from <10 nM to >1 µM in triple-mutant contexts) [2]. Among noncovalent fourth-generation candidates, selectivity for the precise triple-mutant genotype (Del19/T790M/C797S versus L858R/T790M/C797S versus single/double mutants) varies substantially, and wild-type EGFR sparing—critical for minimizing on-target toxicity in translational models—differs by orders of magnitude across compounds [3]. Furthermore, the pyrido[4,3-b]indole scaffold's substitution pattern dictates αC-helix conformational engagement, directly affecting mutant-selectivity ratios and in vivo pharmacokinetic performance [1]. The quantitative evidence below establishes CH7233163's specific differentiation along dimensions that materially impact experimental reproducibility, translational relevance, and procurement decisions.

CH7233163 Quantitative Differentiation Evidence: Biochemical Selectivity, Cellular Potency, and Structural Validation Data


Biochemical IC50 of 0.28 nM for EGFR Del19/T790M/C797S Triple-Mutant Versus Osimertinib Inactivity

CH7233163 exhibits an IC50 of 0.28 nM against the osimertinib-resistant EGFR Del19/T790M/C797S triple-mutant kinase in a cell-free biochemical assay [1]. In contrast, the third-generation covalent inhibitor osimertinib is essentially inactive against this triple-mutant genotype, with reported IC50 values exceeding 1 µM—a greater than 3,500-fold loss of potency relative to its activity against T790M-positive double mutants [2]. This quantitative differential establishes CH7233163 as one of the few commercially available tool compounds capable of interrogating C797S-mediated resistance mechanisms in biochemical systems where covalent inhibitors fail completely.

EGFR tyrosine kinase inhibitor drug resistance NSCLC C797S

Wild-Type EGFR Sparing: 18-Fold Biochemical Selectivity for Triple-Mutant Over WT EGFR

CH7233163 demonstrates a 17.9-fold biochemical selectivity for EGFR Del19/T790M/C797S triple-mutant (IC50 = 0.28 nM) over wild-type EGFR (IC50 = 5.0 nM) in parallel kinase inhibition assays [1]. This mutant-selectivity ratio materially exceeds that of earlier-generation reversible inhibitors and positions CH7233163 as a valuable research tool for discriminating mutant-specific signaling from wild-type EGFR-driven pathways. Among fourth-generation candidates, BLU-945 has reported ~10-15 fold selectivity across various mutant contexts [2], while BBT-176 exhibits ~5-8 fold selectivity in preclinical models [3]. The quantitative differentiation supports CH7233163 as a benchmark reference compound for wild-type-sparing EGFR inhibition studies where minimal wild-type EGFR engagement is experimentally critical.

EGFR mutant-selectivity wild-type sparing toxicity therapeutic window

In Vivo Tumor Regression: 82% Tumor Volume Reduction in Del19/T790M/C797S Xenograft Model Versus Osimertinib Progression

In a head-to-head preclinical efficacy study using NIH3T3 cells engineered to express EGFR Del19/T790M/C797S triple-mutant, once-daily oral administration of CH7233163 at 100 mg/kg induced 82% tumor regression (mean tumor volume reduction from baseline) after 14 days of treatment [1]. In the same model, osimertinib at clinically relevant dosing (25 mg/kg QD) failed to inhibit tumor growth, with tumors progressing at rates indistinguishable from vehicle controls [1]. This in vivo differentiation confirms that CH7233163's biochemical potency translates to robust antitumor activity in animal models harboring the precise resistance genotype, whereas covalent inhibitors provide no therapeutic benefit.

EGFR xenograft tumor regression in vivo efficacy preclinical

CH7233163 Procurement-Driven Research Applications: Preclinical NSCLC Resistance Modeling and Mutant-Selective Pharmacology


Preclinical Modeling of Osimertinib-Resistant NSCLC Harboring EGFR Del19/T790M/C797S Triple Mutations

CH7233163 is uniquely qualified for establishing and validating in vitro and in vivo models of acquired resistance to third-generation EGFR TKIs. Given its 0.28 nM biochemical IC50 against Del19/T790M/C797S triple-mutant EGFR [1] and demonstrated 82% tumor regression in triple-mutant xenograft models where osimertinib is inactive [1], this compound serves as a positive control and benchmark inhibitor for evaluating novel agents targeting the C797S resistance mechanism. Researchers developing next-generation EGFR inhibitors should procure CH7233163 as a reference standard for comparative biochemical profiling and cellular target engagement studies.

Mutant-Selective EGFR Signaling Pathway Dissection with Reduced Wild-Type EGFR Interference

The 17.9-fold biochemical selectivity of CH7233163 for EGFR Del19/T790M/C797S over wild-type EGFR [1] makes this compound particularly suitable for experiments requiring clean discrimination between mutant-driven oncogenic signaling and wild-type EGFR-mediated homeostatic pathways. Applications include phosphoproteomic profiling in isogenic cell line pairs, assessment of mutant-specific downstream effectors (e.g., STAT3, AKT, ERK phosphorylation), and toxicity screening in models where wild-type EGFR inhibition would confound interpretation. The higher selectivity ratio relative to alternative fourth-generation candidates [2][3] supports its selection for studies where minimal wild-type engagement is experimentally critical.

Structure-Based Drug Design and Crystallography Using Validated EGFR Triple-Mutant Co-Crystal Structure

CH7233163 benefits from a publicly available, high-resolution (2.315 Å) co-crystal structure with EGFR L858R/T790M/C797S triple-mutant kinase domain (PDB ID: 6LUB) [1]. This structural validation provides atomic-level resolution of the compound's binding mode, including critical interactions with the αC-helix in its active conformation and specific contacts with the mutant C797S residue. Medicinal chemistry teams engaged in structure-based design of novel EGFR inhibitors or computational chemists performing virtual screening and molecular dynamics simulations should procure CH7233163 as a structurally validated tool compound with unambiguous binding-mode confirmation, enabling rational optimization of potency and selectivity.

Resistance Mechanism Studies in Osimertinib-Exposed NSCLC Cell Lines and Patient-Derived Models

Acquired C797S mutation emerges in approximately 7-15% of NSCLC patients progressing on osimertinib therapy [2]. CH7233163 is appropriate for investigating C797S-dependent resistance mechanisms in osimertinib-exposed cell line models and patient-derived xenografts (PDX) or organoids. Its noncovalent binding mechanism [1] and potent in vivo activity in triple-mutant models [1] enable researchers to validate whether C797S represents the dominant resistance driver in a given model system and to benchmark the efficacy of emerging therapeutic strategies, including combination regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
Explore Hub


Quote Request

Request a Quote for CH7233163

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.